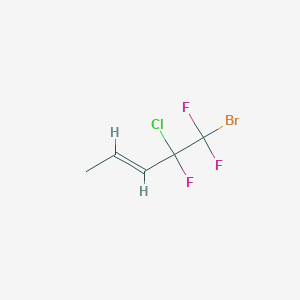
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene
Overview
Description
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H5BrClF3 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene consists of 5 carbon atoms, 5 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 3 fluorine atoms . The average mass of the molecule is 237.445 Da and the monoisotopic mass is 235.921524 Da .Scientific Research Applications
Synthesis and Material Science
5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene and its derivatives have been explored extensively in the field of material science and organic synthesis. They serve as intermediates in the synthesis of various complex compounds. For instance, they are utilized in the synthesis of highly functionalized pyrimidines and pyrroles, which are essential in pharmaceutical research and development (Zanatta, 2021). Additionally, these compounds are employed in the synthesis of fluorinated monomers for copolymerization processes, highlighting their significance in developing new polymeric materials (Guiot, 2005).
Chemical Synthesis and Reactions
The chemical behavior of 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene is a topic of interest in various synthetic pathways. Studies have demonstrated its role in facilitating lactonization reactions and in the synthesis of difluorofuranones, which are useful in developing new chemical entities (Hajduch, 2014). Additionally, it is involved in the Grignard reaction, indicating its versatility in organic synthesis (Takagi, 1992).
Fluorination and Halogenation Studies
Research has also focused on understanding the fluorination and halogenation reactions involving compounds like 5-Bromo-4-chloro-4,5,5-trifluoropent-2-ene. These studies provide insights into the mechanistic aspects of halogenation and its implications for synthesizing halogenated organic compounds, which are crucial in various industrial applications (Horio, 1996).
NMR Spectroscopy and Molecular Studies
The compound and its related structures have been studied using NMR spectroscopy to understand their molecular behavior and interaction. This research is significant for comprehending the molecular dynamics and structural properties of halogenated compounds (Hinton, 1974).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-5-bromo-4-chloro-4,5,5-trifluoropent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrClF3/c1-2-3-4(7,8)5(6,9)10/h2-3H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDBKBIOLTXSK-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C(F)(F)Br)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C(F)(F)Br)(F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrClF3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
356-73-0 | |
| Record name | 356-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1-methyl-2-({2-[3-(trifluoromethyl)phenoxy]ethyl}sulfanyl)-1H-imidazol-5-yl]methanol](/img/structure/B3041679.png)


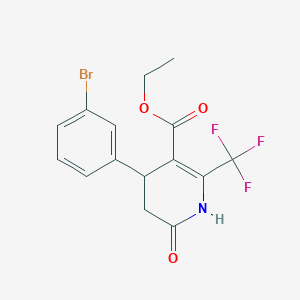
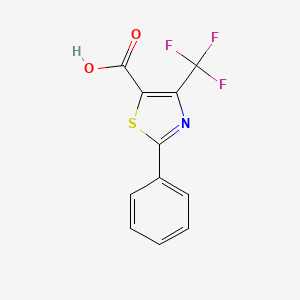

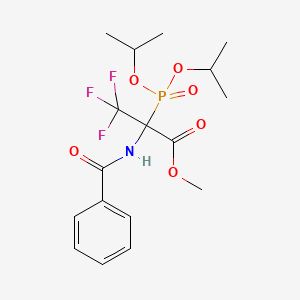
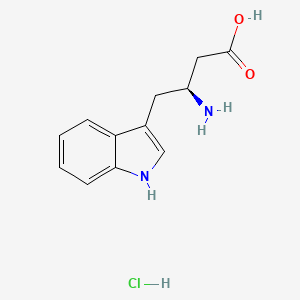
![butyl N-[2,2,2-trifluoro-1-(2-toluidino)-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3041694.png)
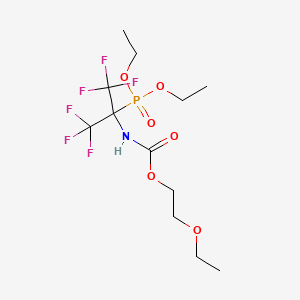
![Ethyl 2-(dimethoxyphosphoryl)-3,3,3-trifluoro-2-{[(4-methylphenyl)sulphonyl]amino}propanoate](/img/structure/B3041698.png)

